molecular formula C15H20N2O4S2 B14658768 S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-26-7

S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14658768
CAS No.: 41287-26-7
M. Wt: 356.5 g/mol
InChI Key: ZHPJNOBWVPAADW-UHFFFAOYSA-N
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Description

S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is an organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamino chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the propylamino group.

    Thiosulfate Introduction: The intermediate product is then reacted with thiosulfuric acid or a thiosulfate salt under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiosulfate group can undergo oxidation to form sulfonate derivatives.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The propylamino chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfonate derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Analytical Chemistry: Used as a reagent for the detection of specific ions or molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes involved in sulfur metabolism.

    Fluorescent Probes: The quinoline moiety can be utilized in the design of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry:

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiosulfate group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfate: Similar structure but with a sulfate group instead of thiosulfate.

    4-Methyl-2-quinolinecarboxylic acid: Lacks the propylamino and thiosulfate groups.

Uniqueness:

  • The presence of both the quinoline and thiosulfate groups in S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique redox properties and potential for diverse applications in various fields.

Properties

CAS No.

41287-26-7

Molecular Formula

C15H20N2O4S2

Molecular Weight

356.5 g/mol

IUPAC Name

4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline

InChI

InChI=1S/C15H20N2O4S2/c1-12-11-15(17-14-6-3-2-5-13(12)14)21-9-4-7-16-8-10-22-23(18,19)20/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,18,19,20)

InChI Key

ZHPJNOBWVPAADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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